molecular formula C20H20O3 B5186398 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one

7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B5186398
M. Wt: 308.4 g/mol
InChI Key: YSYLRRQLYBWIRC-UHFFFAOYSA-N
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Description

7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one: is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a chromenone core with ethoxy, ethyl, methyl, and phenyl substituents, contributing to its unique chemical properties.

Properties

IUPAC Name

7-ethoxy-6-ethyl-2-methyl-3-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-14-11-16-18(12-17(14)22-5-2)23-13(3)19(20(16)21)15-9-7-6-8-10-15/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYLRRQLYBWIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups like halogens or nitro groups are introduced using reagents such as halogenating agents or nitrating mixtures.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

Chemistry: In chemistry, 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It is studied for its potential as an enzyme inhibitor and its effects on cellular processes.

Medicine: In medicine, this compound is investigated for its pharmacological properties. It has been explored for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, fragrances, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

    6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one: Lacks the ethoxy group at the 7-position.

    7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one: Lacks the ethyl group at the 6-position.

Uniqueness: 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one is unique due to the presence of both ethoxy and ethyl groups, which contribute to its distinct chemical properties and reactivity. These substituents influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

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